molecular formula C15H21BO3 B1426040 4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane CAS No. 1424265-66-6

4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane

Cat. No. B1426040
M. Wt: 260.14 g/mol
InChI Key: WSJUJRNLCPKWQL-UHFFFAOYSA-N
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Description

“4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane” is also known as Isopropenylboronic acid pinacol ester . It is a boronic acid derivative with the empirical formula C9H17BO2 . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular weight of this compound is 168.04 g/mol . The SMILES string representation of its structure is CC(=C)B1OC(C)(C)C(C)(C)O1 .


Chemical Reactions Analysis

As mentioned earlier, this compound is used as a reagent in various chemical reactions, including Palladium-catalyzed Suzuki-Miyaura cross-coupling processes, Inverse-electron-demand Diels-Alder reaction, Simmons-Smith Cyclopropanation Reaction, Polyene cyclization, Stereoselective aldol reactions, and Grubbs cross-metathesis reaction .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 47-49 °C at 9 mbar and a density of 0.894 g/mL at 25 °C . The refractive index (n20/D) is 1.4320 .

Scientific Research Applications

Application 1: Molecular Structure Determination

  • Summary of Application : This compound has been used in the study of molecular structures determined by quantum-chemical calculations, NMR spectroscopy, and X-Ray diffraction analysis .
  • Methods of Application : The compound was synthesized and its single crystals were grown from hexane and petroleum ether. The molecular structure optimized by DFT was found to be consistent with the crystal structure determined by X-ray single crystal diffraction .
  • Results or Outcomes : The study revealed some physical and chemical properties of the compounds .

Application 2: Organic Intermediate

  • Summary of Application : This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
  • Methods of Application : The structure of the compound was characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
  • Results or Outcomes : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

Application 3: Borylation

  • Summary of Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
  • Methods of Application : The compound is used as a reagent in the borylation reaction. The reaction is typically carried out in the presence of a palladium catalyst .
  • Results or Outcomes : The result of this application is the formation of pinacol benzyl boronate .

Application 4: Hydroboration

  • Summary of Application : This compound can be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
  • Methods of Application : The compound is used as a reagent in the hydroboration reaction. The reaction is typically carried out in the presence of a transition metal catalyst .
  • Results or Outcomes : The result of this application is the formation of boronates .

Application 5: Coupling with Aryl Iodides

  • Summary of Application : This compound can be used for coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
  • Methods of Application : The compound is used as a reagent in the coupling reaction. The reaction is typically carried out in the presence of a copper catalyst .
  • Results or Outcomes : The result of this application is the formation of aryl boronates .

Safety And Hazards

This compound is flammable and can cause skin and eye irritation . It should be stored at a temperature between 2-8°C .

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(3-prop-2-enoxyphenyl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BO3/c1-6-10-17-13-9-7-8-12(11-13)16-18-14(2,3)15(4,5)19-16/h6-9,11H,1,10H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJUJRNLCPKWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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